Cas no 934426-22-9 (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile structure
934426-22-9 structure
Product Name:2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Numéro CAS:934426-22-9
Le MF:C13H17BN2O2
Mégawatts:244.097283124924
MDL:MFCD16996233
CID:2112616
PubChem ID:58540750
Update Time:2024-10-26

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Propriétés chimiques et physiques

Nom et identifiant

    • 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile
    • (4-Amino-3-cyanophenyl)boronic acid pinacol ester
    • JWCNIIZUTIYXTL-UHFFFAOYSA-N
    • MB20256
    • FCH2776335
    • 2-AMINO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZONITRILE
    • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
    • 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • AKOS027339223
    • EN300-7400601
    • A1-33584
    • SCHEMBL1668230
    • 4-Amino-3-cyanophenylboronic Acid Pinacol Ester
    • 2-amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
    • AS-40347
    • DB-292760
    • 934426-22-9
    • CS-0128682
    • MFCD16996233
    • SY242760
    • Z2044798731
    • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • MDL: MFCD16996233
    • Piscine à noyau: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,16H2,1-4H3
    • La clé Inchi: JWCNIIZUTIYXTL-UHFFFAOYSA-N
    • Sourire: O1B(C2C=CC(=C(C#N)C=2)N)OC(C)(C)C1(C)C

Propriétés calculées

  • Qualité précise: 244.1383080g/mol
  • Masse isotopique unique: 244.1383080g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 1
  • Complexité: 358
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 68.3

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
A579210-50mg
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester
934426-22-9
50mg
$ 70.00 2022-06-08
TRC
A579210-100mg
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester
934426-22-9
100mg
$ 95.00 2022-06-08
TRC
A579210-500mg
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester
934426-22-9
500mg
$ 365.00 2022-06-08
Ambeed
A505090-100mg
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 97%
100mg
$12.0 2025-04-15
Ambeed
A505090-250mg
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 97%
250mg
$17.0 2025-04-15
Ambeed
A505090-1g
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 97%
1g
$52.0 2025-04-15
Ambeed
A505090-5g
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 97%
5g
$257.0 2025-04-15
Chemenu
CM219128-100mg
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 95+%
100mg
$68 2022-08-31
Chemenu
CM219128-250mg
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 95+%
250mg
$112 2022-08-31
Chemenu
CM219128-1g
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 95+%
1g
$257 2022-08-31

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 80 °C
Référence
Preparation of amino-pyrimidine compounds as inhibitors of TBK1 kinase and IKK kinase epsilon
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
Référence
Antibody-ALK5 inhibitor conjugates and their uses
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Référence
Preparation of triazolylanilinoquinazolines as antivirals.
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Référence
Quinazoline derivatives, useful in treating or preventing a flaviviridae infection, processes for preparing them, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  20 h, 80 °C
Référence
Amide compound having BET proteolysis-inducing action, and medicinal application thereof
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  30 min, 85 °C
Référence
Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  30 h, 90 °C
1.2 Reagents: Water
Référence
Pyrazolopyridine derivatives for use in the treatment of bladder cancer
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 80 °C
Référence
Nitrogen-containing heterocyclic compound, its preparation method, intermediate, composition and application
, China, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Référence
Preparation of nitrogenous heterocyclic compounds as ErbB2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  2861929-14-6 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 12 h, rt
Référence
Ligand- and Substrate-Controlled para C-H Borylation of Anilines at Room Temperature
Haldar, Chabush ; Bisht, Ranjana; Chaturvedi, Jagriti; Guria, Saikat; Hassan, Mirja Mahamudul Md; et al, Organic Letters, 2022, 24(44), 8147-8152

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 80 °C; cooled
Référence
Preparation of substituted pyrimidinylbenzonitriles as IKK-related kinase ε and TANK-binding kinase 1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  1 h, 130 °C
Référence
Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation
Woodring, Jennifer L.; Bachovchin, Kelly A.; Brady, Kimberly G.; Gallerstein, Mitchell F.; Erath, Jessey; et al, European Journal of Medicinal Chemistry, 2017, 141, 446-459

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Référence
Preparation of indazole compounds as glucokinase activators for treating diabetes and obesity
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt → 70 °C; overnight, 70 °C
Référence
Preparation of substituted pyridinecarboxamides and benzamides useful in cancer treatments targeting cancer stem cells
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  10 min, rt → 110 °C
Référence
Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors
More, Kunal N.; Hong, Victor S.; Lee, Ahyeon; Park, Jongsung; Kim, Shin; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2513-2517

Méthode de production 16

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  30 h, 90 °C
1.2 Reagents: Water
Référence
Process for the preparation of pyrazolopyridine derivatives and therapeutic use thereof
, United States, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 d, 80 °C
Référence
Aminotriazine derivatives as tank-binding kinase inhibitor and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  30 h, 90 °C
1.2 Solvents: Water
Référence
Preparation of pyrazolopyridines as fibroblast growth factor (FGF) inhibitors, particularly FGF antagonists, and as angiogenesis inhibitors for treatment of inflammation, cancer and cardiovascular diseases
, France, , ,

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Raw materials

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Preparation Products

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:934426-22-9)2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Numéro de commande:A1066312
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 18:34
Prix ($):211.0/739.0
Courriel:sales@amadischem.com

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934426-22-9)2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
A1066312
Pureté:99%/99%
Quantité:5g/25g
Prix ($):211.0/739.0
Courriel